molecular formula C9H20Cl2N2 B2614508 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride CAS No. 1779124-66-1

4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2614508
CAS No.: 1779124-66-1
M. Wt: 227.17
InChI Key: WFMFAKBYDFBZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride, with the molecular formula C10H22Cl2N2 and CAS Number 86276658, is a chemical compound supplied for research and experimental purposes only . This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. The piperidine scaffold is a common feature in many biologically active molecules and pharmaceuticals . Piperidine and its derivatives are frequently investigated in medicinal chemistry for their potential interactions with various biological targets . Researchers may find this specific compound, with its cyclopropylmethyl and amine functional groups, to be a valuable building block or intermediate in the synthesis of more complex molecules for pharmacological study, such as in the exploration of structure-activity relationships (SAR) . Handle with appropriate safety precautions. For more detailed information, researchers can refer to its PubChem entry (CID 86276658) .

Properties

IUPAC Name

4-(cyclopropylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-9(7-8-1-2-8)3-5-11-6-4-9;;/h8,11H,1-7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMFAKBYDFBZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride typically involves the reaction of cyclopropylmethyl bromide with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethyl ketone derivatives, while reduction may produce cyclopropylmethyl alcohol derivatives .

Scientific Research Applications

Pharmacological Applications

1. NAPE-PLD Inhibition

One of the primary applications of 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride is as a potent inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs), which play significant roles in various physiological processes, including mood regulation and pain perception.

A study identified a derivative of this compound, termed LEI-401, which exhibited nanomolar potency in inhibiting NAPE-PLD. The structure-activity relationship (SAR) analysis revealed that modifications to the compound significantly enhanced its inhibitory activity. For instance, the introduction of specific substituents led to a tenfold increase in activity compared to earlier derivatives .

2. Antibacterial Activity

Another noteworthy application is in the development of antibacterial agents. Research has shown that analogs containing the cyclopropylmethylpiperidine moiety demonstrate significant antibacterial activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. These compounds were evaluated through SAR studies, which indicated that modifications at specific positions could enhance their efficacy against these pathogens .

Case Study 1: LEI-401 and Emotional Behavior Modification

In vivo studies using LEI-401 highlighted its potential to modulate emotional behaviors in mice. Administering this compound resulted in decreased levels of anandamide, a key endocannabinoid, suggesting its role in influencing emotional states through biochemical pathways . This finding opens avenues for exploring therapeutic strategies for mood disorders.

Case Study 2: Antibacterial Efficacy Against Resistant Strains

A series of synthesized derivatives featuring the cyclopropylmethylpiperidine structure were tested against antibiotic-resistant bacterial strains. One particular derivative demonstrated strong in vivo efficacy in a rat model infected with resistant S. pneumoniae. This study emphasized the potential of these compounds as alternatives to existing antibiotics, particularly in treating infections caused by resistant bacteria .

Data Tables

Compound Activity IC50 (nM) Target
This compoundNAPE-PLD Inhibitor72NAPE-PLD
LEI-401Emotional Behavior Modulation30 mg/kgAnandamide Levels
Novel Lincomycin DerivativeAntibacterial ActivityVariesS. pneumoniae, S. pyogenes

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, pharmacological, and functional differences between 4-(cyclopropylmethyl)piperidin-4-amine dihydrochloride and analogous piperidine derivatives.

Table 1: Comparative Analysis of Piperidine-Based Dihydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Target/Use References
This compound C₈H₁₆N₂·2HCl 229.1 Cyclopropylmethyl Sigma receptors (potential)
GNTI (5'-guanidinyl-17-(cyclopropylmethyl)-indolomorphane dihydrochloride) C₂₇H₃₁Cl₂N₅O₄ 569.5 Cyclopropylmethyl, guanidinyl κ-opioid receptor antagonist
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₆Cl₃N₂ 297.6 4-Chlorobenzyl Discontinued; unknown therapeutic use
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine dihydrochloride (DDO-02003) C₂₀H₂₃Cl₂N₃O₂ 408.3 Benzoxazolylmethyl, methoxyphenyl Kv1.5 potassium channel modulator
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.8 Diphenylmethoxy Unknown; structural analog
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₆Cl₂N₃O₂ 305.2 3-Nitrobenzyl Research use (no specified target)

Key Comparative Insights

Structural Modifications and Pharmacological Targets Cyclopropylmethyl Group: Present in both 4-(cyclopropylmethyl)piperidin-4-amine and GNTI, this group enhances metabolic stability. However, GNTI’s indolomorphane core and guanidinyl moiety confer selectivity for κ-opioid receptors, whereas the simpler piperidine scaffold of the target compound may target sigma receptors . Heterocyclic Modifications: DDO-02003 incorporates a benzoxazole ring, likely enhancing binding affinity to Kv1.5 channels, a target for atrial fibrillation treatment .

Salt Formulation and Solubility

  • All compounds are dihydrochloride salts, improving aqueous solubility for in vitro assays. For example, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (C₉H₁₃N₃·2HCl) is explicitly labeled for laboratory use due to its solubility profile .

Safety and Regulatory Status

  • Safety data sheets (SDS) for analogs like 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride emphasize standard precautions (e.g., eye protection, ventilation), but lack specific toxicity data .
  • The discontinuation of this compound and related chlorobenzyl derivatives suggests unresolved challenges in development or safety .

Synthetic Accessibility

  • Synthesis methods for piperidine dihydrochlorides often involve reductive amination or nucleophilic substitution, followed by HCl salt formation (e.g., DDO-02003’s recrystallization with ethyl acetate) .

Biological Activity

4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride is a chemical compound that has attracted considerable attention in the scientific community due to its potential biological activities and therapeutic applications. This compound features a unique structural configuration that includes a cyclopropylmethyl group attached to a piperidine ring, which may influence its interaction with biological targets.

The synthesis of this compound typically involves the nucleophilic substitution reaction of cyclopropylmethyl bromide with piperidine in the presence of a base, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. This method allows for high yields and purity, making it suitable for various research applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The compound is believed to modulate cellular signaling pathways by binding to certain molecular targets, which can lead to significant biological effects. Preliminary studies suggest that it may affect neurotransmitter systems, potentially influencing mood and behavior .

Biological Activity and Research Findings

Recent studies have investigated the compound's effects on various biological processes. Below is a summary of key findings:

Study Focus Findings
Study 1NAPE-PLD InhibitionDemonstrated that structurally similar compounds can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), suggesting potential for this compound as an inhibitor .
Study 2Antiviral ActivityInvestigated derivatives with cyclopropylmethyl groups; some showed significant antiviral activity against SARS-CoV-2, indicating potential therapeutic applications .
Study 3Receptor BindingExplored binding affinity at histamine H1 receptors, noting that modifications in cycloaliphatic substituents can enhance binding properties, which may relate to the compound's efficacy .

Case Studies

  • Neurotransmitter Modulation : In vitro studies indicated that this compound could modulate dopamine and serotonin levels, which are critical in mood regulation. This suggests potential applications in treating mood disorders.
  • Antiviral Research : A study focusing on antiviral properties found that compounds with similar structures exhibited effective inhibition of viral replication in cell cultures, highlighting the need for further exploration of this compound against viral pathogens .

Q & A

Q. What are the common synthetic routes for 4-(cyclopropylmethyl)piperidin-4-amine dihydrochloride?

The synthesis typically involves multi-step reactions starting from piperidin-4-amine and cyclopropylmethyl halides. Key steps include:

  • Nucleophilic substitution : Reacting piperidin-4-amine with cyclopropylmethyl bromide or chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol .
  • Salt formation : Conversion to the dihydrochloride form using hydrochloric acid to enhance stability and solubility .
  • Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%) for research use .

Q. How is the structural integrity of this compound validated?

Advanced spectroscopic and analytical methods are employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring substitution and cyclopropylmethyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and salt formation in crystalline states .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

  • In vitro receptor binding assays : Screen for interactions with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters using radioligand displacement .
  • Enzyme inhibition studies : Evaluate effects on targets like monoamine oxidases or kinases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield .
  • Alternative catalysts : Use phase-transfer catalysts or microwave-assisted synthesis to accelerate reaction kinetics .
  • Purification optimization : Employ preparative HPLC or fractional crystallization to isolate high-purity fractions .

Q. How to resolve contradictory data in receptor binding affinity studies?

  • Orthogonal assays : Cross-validate results using surface plasmon resonance (SPR) and fluorescence polarization assays to rule out assay-specific artifacts .
  • Buffer condition controls : Adjust pH, ionic strength, or co-solvents to mimic physiological environments .
  • Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability or instrument calibration drift .

Q. What methodological approaches are recommended for stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV/visible), and hydrolytic conditions (acid/base) to identify degradation pathways .
  • HPLC monitoring : Track stability via reverse-phase HPLC with photodiode array detection to quantify degradation products .
  • Accelerated stability testing : Store samples at elevated humidity (75% RH) and analyze at intervals (0, 1, 3, 6 months) .

Q. How does this compound’s piperidine scaffold influence its role in drug discovery?

  • Target engagement : The piperidine core facilitates binding to CNS targets (e.g., sigma receptors) due to its conformational flexibility and hydrogen-bonding capacity .
  • SAR studies : Modify the cyclopropylmethyl group to enhance selectivity or reduce off-target effects .
  • In vivo models : Test pharmacokinetics (PK) in rodent models to assess blood-brain barrier penetration .

Q. What analytical methods are critical for quantifying this compound in complex matrices?

  • LC-MS/MS : Quantify low concentrations in biological fluids (plasma, CSF) using deuterated internal standards .
  • Chiral chromatography : Resolve enantiomers if stereoisomers are present .
  • Validation parameters : Ensure linearity (R2^2 > 0.99), precision (CV < 15%), and recovery (>80%) per ICH guidelines .

Q. How to design comparative studies with structural analogs?

  • Molecular docking : Compare binding poses in silico using AutoDock or Schrödinger Suite to predict affinity differences .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy .
  • Functional assays : Contrast cAMP accumulation or calcium flux responses in cell lines expressing target receptors .

Q. What strategies are used to investigate metabolic pathways?

  • Liver microsome assays : Incubate with NADPH cofactors and identify metabolites via UPLC-QTOF .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • In silico prediction : Tools like Meteor (Lhasa Limited) simulate Phase I/II metabolism .

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